molecular formula C18H15N B12658821 Benzocarbazole, dimethyl- CAS No. 64859-55-8

Benzocarbazole, dimethyl-

Cat. No.: B12658821
CAS No.: 64859-55-8
M. Wt: 245.3 g/mol
InChI Key: IUUXXLSAGIAZJQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzocarbazole, dimethyl- typically involves benzannulation strategies. These methods include both classical and non-classical approaches to construct the carbazole core. One common method is the intramolecular cyclization of 3-cyanoacetamide pyrroles using an AC-SO3H catalyst . This method is effective for synthesizing benzo[a]carbazole frameworks through intramolecular cyclization.

Industrial Production Methods: Industrial production of benzocarbazole derivatives often involves large-scale cyclization reactions under controlled conditions. The use of specific catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Benzocarbazole, dimethyl- undergoes various chemical reactions, including:

    Reduction: Reduction reactions involve the addition of hydrogen atoms, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and oxygen under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a metal catalyst.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (amines, thiols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, reduction can produce amines, and substitution can result in various alkylated or halogenated derivatives .

Scientific Research Applications

Benzocarbazole, dimethyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of benzocarbazole, dimethyl- involves its interaction with molecular targets and pathways. In the context of DSSCs, it acts as a sensitizer, facilitating electron injection into the titanium dioxide (TiO2) interface . The compound’s electronic structure and intramolecular charge transfer properties play a crucial role in its effectiveness as a sensitizer.

Comparison with Similar Compounds

    Carbazole: A parent compound with a similar structure but without the benzene ring fusion.

    Indolocarbazole: Contains an indole moiety fused with a carbazole core.

    Carboline: Another nitrogen-containing heterocycle with a different ring structure.

Uniqueness: Benzocarbazole, dimethyl- is unique due to its specific electronic and photophysical properties, which make it suitable for applications in optoelectronic devices and solar cells . Its ability to undergo various chemical reactions and form stable derivatives further enhances its versatility in scientific research and industrial applications.

Properties

CAS No.

64859-55-8

Molecular Formula

C18H15N

Molecular Weight

245.3 g/mol

IUPAC Name

5,6-dimethyl-11H-benzo[a]carbazole

InChI

InChI=1S/C18H15N/c1-11-12(2)17-15-9-5-6-10-16(15)19-18(17)14-8-4-3-7-13(11)14/h3-10,19H,1-2H3

InChI Key

IUUXXLSAGIAZJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C3=CC=CC=C13)NC4=CC=CC=C42)C

Origin of Product

United States

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